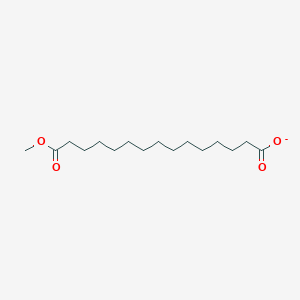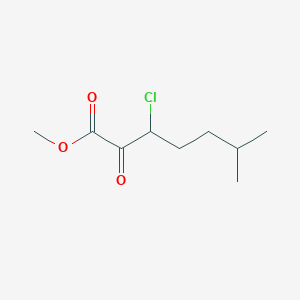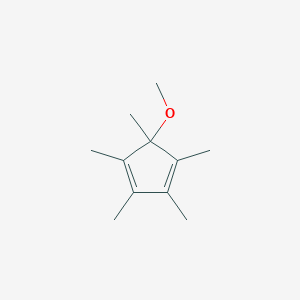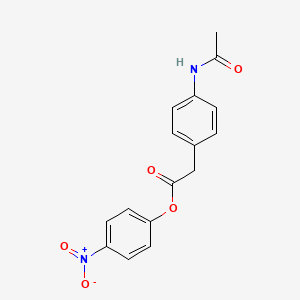
3-Dodecyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Dodecyl-1H-pyrrole is a heterocyclic aromatic organic compound with a five-membered ring structure containing one nitrogen atom It is a substituted derivative of pyrrole, where a dodecyl group (a twelve-carbon alkyl chain) is attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the dodecylamine would be used as the amine source. The reaction typically occurs under mild conditions with a catalytic amount of acid or base to facilitate the cyclization process .
Another method involves the Hantzsch synthesis, which uses an α-haloketone and a β-dicarbonyl compound in the presence of ammonia. This method can be adapted to use dodecylamine instead of ammonia to introduce the dodecyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as iron(III) chloride or copper-based catalysts can be employed to enhance the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
3-Dodecyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur primarily at the 2- and 5-positions of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
科学的研究の応用
3-Dodecyl-1H-pyrrole has several applications in scientific research:
作用機序
The mechanism of action of 3-Dodecyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation.
類似化合物との比較
Similar Compounds
Pyrrole: The parent compound with no substituents.
N-Methylpyrrole: A derivative with a methyl group attached to the nitrogen atom.
N-Octylpyrrole: A derivative with an octyl group attached to the nitrogen atom.
Uniqueness
3-Dodecyl-1H-pyrrole is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This long alkyl chain enhances its solubility in nonpolar solvents and affects its reactivity compared to shorter alkyl-substituted pyrroles .
特性
CAS番号 |
120394-64-1 |
|---|---|
分子式 |
C16H29N |
分子量 |
235.41 g/mol |
IUPAC名 |
3-dodecyl-1H-pyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15,17H,2-12H2,1H3 |
InChIキー |
HGICMYITGGLHHY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CNC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3',3'-Dimethyl-1'-octadecyl-1',3'-dihydrospiro[1-benzopyran-2,2'-indole]-8-carboxylic acid](/img/structure/B14291384.png)
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)


![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
